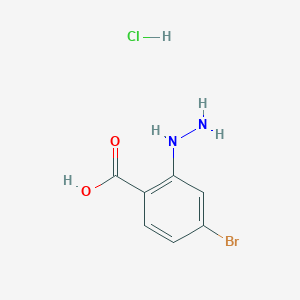4-Bromo-2-hydrazinylbenzoic acid hydrochloride
CAS No.: 1231892-17-3
Cat. No.: VC7068562
Molecular Formula: C7H8BrClN2O2
Molecular Weight: 267.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1231892-17-3 |
|---|---|
| Molecular Formula | C7H8BrClN2O2 |
| Molecular Weight | 267.51 |
| IUPAC Name | 4-bromo-2-hydrazinylbenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H |
| Standard InChI Key | SWTJBCCDBRFUOE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)NN)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Bromo-2-hydrazinylbenzoic acid hydrochloride is systematically named as 4-bromo-5-fluoro-2-hydrazinobenzoic acid hydrochloride (1:1), reflecting its substitution pattern and stoichiometric hydrochloride salt form . The molecular formula indicates the presence of bromine (Br), chlorine (Cl), fluorine (F), and nitrogen (N) atoms, which contribute to its reactivity and physicochemical behavior.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 285.498 |
| Exact Mass | 283.93634 |
| CAS Number | 1643156-18-6 |
The compound’s exact mass (283.93634) aligns with its isotopic composition, critical for mass spectrometry-based identification .
Physicochemical Properties
Despite its well-defined molecular structure, experimental data on key physicochemical parameters—such as melting point, boiling point, and density—remain unreported in the literature . This gap underscores the need for further characterization.
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in water and polar organic solvents like methanol or dimethyl sulfoxide (DMSO). The hydrazinyl group’s nucleophilic nature may render it sensitive to oxidative degradation, necessitating storage under inert conditions.
Research Gaps and Future Directions
Current literature lacks experimental data on the biological activity, toxicity, and pharmacokinetics of 4-bromo-2-hydrazinylbenzoic acid hydrochloride. Priority areas for future research include:
-
In Vitro Screening: Evaluation of radical scavenging activity using DPPH, ABTS, and FRAP assays.
-
DFT Modeling: Calculation of global reactivity descriptors (e.g., chemical potential, electrophilicity index) to predict electron-transfer capabilities.
-
Synthetic Optimization: Development of scalable synthesis routes and purity assessments via HPLC or NMR.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume